Elucidation of the Damascenone Biosynthesis Pathway: A Technical Guide
Elucidation of the Damascenone Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of β-damascenone, a C13-norisoprenoid of significant interest due to its potent aroma and potential biological activities. The pathway originates from the oxidative cleavage of carotenoids, primarily neoxanthin, and proceeds through a series of enzymatic and acid-catalyzed reactions. This document details the key enzymatic steps, intermediate compounds, and regulatory aspects of the pathway. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic and experimental workflows to facilitate further research and application in relevant fields.
Introduction
β-damascenone is a volatile organic compound renowned for its complex and potent aroma, often described as fruity, floral, and tobacco-like. Despite its typically low concentrations, its contribution to the sensory profile of numerous fruits, flowers, and beverages, including grapes, roses, and wine, is significant[1]. Beyond its olfactory properties, β-damascenone and other norisoprenoids are gaining attention for their potential biological activities, making their biosynthesis a subject of intensive research. The elucidation of the damascenone biosynthesis pathway is critical for understanding and potentially manipulating the flavor and aroma profiles of various agricultural products and for exploring its pharmacological potential. This guide aims to provide a detailed technical overview of the current understanding of this intricate metabolic pathway.
The Damascenone Biosynthesis Pathway
The biosynthesis of β-damascenone is a multi-step process that begins with the C40 carotenoids in plant plastids. The primary precursor is the xanthophyll neoxanthin, which itself is derived from violaxanthin[2][3][4]. The pathway can be broadly divided into enzymatic and non-enzymatic stages.
Enzymatic Cleavage of Carotenoids
The initial and rate-limiting step in the formation of C13-norisoprenoids is the oxidative cleavage of carotenoids, catalyzed by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs) [5]. Specifically, CCD1 and CCD4 are implicated in the cleavage of various carotenoids at the 9,10 and 9',10' positions.
In the context of damascenone biosynthesis, the key enzymatic reaction is the cleavage of neoxanthin by a CCD enzyme to yield a C13 ketone known as grasshopper ketone (3-hydroxy-5,6-epoxy-β-ionone) and a C27 apocarotenal.
Formation of Allenic and Acetylenic Intermediates
Following the initial enzymatic cleavage, a series of chemical transformations, often acid-catalyzed, lead to the formation of key intermediates. Grasshopper ketone undergoes a reduction to form an allenic triol (megastigma-6,7-dien-3,5,9-triol). This intermediate is a critical branch point in the pathway.
Under acidic conditions, the allenic triol can undergo further reactions to form other precursors, including megastigma-4,6,7-trien-3,9-diol and the highly unstable megastigma-3,4-dien-7-yn-9-ol .
Final Conversion to β-Damascenone
The final step in the formation of β-damascenone involves the acid-catalyzed rearrangement and dehydration of the acetylenic and allenic precursors. This complex series of reactions ultimately leads to the characteristic conjugated ketone structure of β-damascenone. It is important to note that these final conversion steps are non-enzymatic and are highly dependent on factors such as pH and temperature.
Quantitative Data
The following tables summarize key quantitative data related to the damascenone biosynthesis pathway, compiled from various studies. These values provide a basis for understanding the efficiency and kinetics of the different steps in the pathway.
Table 1: Concentration of Damascenone Precursors in Vitis vinifera Grapes
| Carotenoid | Grape Variety | Concentration (µg/kg fresh weight) | Reference |
| Neoxanthin | Touriga Nacional | 10 - 60 | Oliveira et al. (2004) |
| Pinot noir | 10 - 60 | Yuan and Qian (2016) | |
| Nebbiolo | Present (unquantified) | Asproudi et al. (2020) | |
| Violaxanthin | Touriga Nacional | 10 - 60 | Oliveira et al. (2004) |
| Pinot noir | 10 - 60 | Yuan and Qian (2016) | |
| Lutein | Muscat Ottonel | 504.9 (organic), 593.2 (conventional) | |
| Chasselas doré | 273.5 (organic) | ||
| Touriga Nacional | 300 - 800 | Oliveira et al. (2004) | |
| Nebbiolo | 3,500 - 9,700 | Asproudi et al. (2020) | |
| β-Carotene | Muscat Ottonel | 504.9 (organic), 593.2 (conventional) | |
| Napoca | 229 (conventional) | ||
| Aromat de Iaşi | 232 (conventional) | ||
| Touriga Nacional | 300 - 800 | Oliveira et al. (2004) | |
| Nebbiolo | 3,500 - 9,700 | Asproudi et al. (2020) |
Table 2: Half-lives of Damascenone Precursors under Acidic Conditions
| Precursor | pH | Temperature (°C) | Half-life (hours) | Reference |
| Megastigma-4,6,7-trien-3,9-diol | 3.0 | Room Temperature | 32 | |
| Megastigma-4,6,7-trien-3,9-diol | 3.2 | Room Temperature | 48 | |
| Megastigma-3,4-dien-7-yn-9-ol | 3.0 | Room Temperature | 40 | |
| Megastigma-3,4-dien-7-yn-9-ol | 3.2 | Room Temperature | 65 |
Table 3: Yield of β-Damascenone from Precursors
| Precursor | Conditions | Yield | Reference |
| 9'-cis-Neoxanthin (5.8 mg/L) | Peroxyacetic acid oxidation, pH 5.0, 60°C for 90 min then >90°C for 20 min | ~7 µg/L β-damascenone | |
| Grasshopper Ketone | Acid hydrolysis | 0.006% | Developments in the Isolation and Characterization of β-Damascenone Precursors from Apples |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the damascenone biosynthesis pathway.
Protocol 1: Extraction and Quantification of Carotenoids from Grape Berries by HPLC
Objective: To extract and quantify the major carotenoid precursors of damascenone (neoxanthin, violaxanthin, lutein, and β-carotene) from grape berries.
Materials:
-
Grape berries
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Saponification solution (e.g., 10% methanolic KOH)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
HPLC system with a C30 reverse-phase column and diode array detector (DAD)
-
Carotenoid standards (neoxanthin, violaxanthin, lutein, β-carotene)
Procedure:
-
Sample Preparation: Freeze approximately 5-10 g of grape berries in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction:
-
Transfer the powdered sample to a centrifuge tube.
-
Add 20 mL of a mixture of acetone:hexane:dichloromethane (2:1:1, v/v/v).
-
Homogenize the sample for 1-2 minutes using a vortex or homogenizer.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
-
Saponification (Optional, to remove chlorophylls and lipids):
-
Add an equal volume of 10% methanolic KOH to the pooled supernatant.
-
Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C.
-
-
Phase Separation:
-
Transfer the saponified extract to a separatory funnel.
-
Add 20 mL of saturated NaCl solution and 20 mL of hexane.
-
Shake vigorously and allow the phases to separate.
-
Collect the upper hexane phase containing the carotenoids.
-
Repeat the hexane extraction twice.
-
Pool the hexane fractions.
-
-
Drying and Concentration:
-
Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of MTBE or a suitable mobile phase component.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, MTBE, and water. A typical gradient might start with a high percentage of methanol/water and increase the proportion of MTBE over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector set to scan from 250-600 nm, with specific monitoring at the absorption maxima for the target carotenoids (approx. 400-480 nm).
-
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of neoxanthin, violaxanthin, lutein, and β-carotene.
-
Identify and quantify the carotenoids in the sample by comparing their retention times and spectral data with the standards.
-
Calculate the concentration in µg/g of fresh weight.
-
Protocol 2: Heterologous Expression and Purification of Recombinant Carotenoid Cleavage Dioxygenase 1 (CCD1)
Objective: To produce and purify recombinant CCD1 enzyme for in vitro activity assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the CCD1 gene with a purification tag (e.g., pGEX with GST tag or pET with His-tag)
-
LB broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, lysozyme)
-
Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA agarose for His-tags)
-
Wash buffer (e.g., Lysis buffer without lysozyme)
-
Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione for GST-tags; Wash buffer with 250 mM imidazole for His-tags)
-
Dialysis tubing and buffer
-
SDS-PAGE equipment and reagents
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar.
-
Expression:
-
Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice or using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Equilibrate the affinity resin with wash buffer.
-
Incubate the cleared lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Pack the resin into a chromatography column.
-
Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer. Collect fractions.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the recombinant CCD1.
-
Pool the fractions containing the purified protein.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) overnight at 4°C.
-
-
Concentration and Storage:
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the purified enzyme and store at -80°C.
-
Protocol 3: In Vitro Assay of Carotenoid Cleavage Dioxygenase Activity
Objective: To determine the enzymatic activity of purified recombinant CCD1 on a carotenoid substrate (e.g., neoxanthin).
Materials:
-
Purified recombinant CCD1 enzyme
-
Carotenoid substrate (e.g., neoxanthin) dissolved in a suitable solvent (e.g., acetone or a detergent solution)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM FeSO4, 2 mM ascorbate)
-
Quenching solution (e.g., an equal volume of ethyl acetate or hexane)
-
Internal standard (for quantification)
-
GC-MS or HPLC system for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Purified CCD1 enzyme (e.g., 1-10 µg)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add the carotenoid substrate to the reaction mixture to a final concentration of 10-50 µM. The substrate should be added in a small volume to minimize the final solvent concentration.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) in the dark.
-
-
Stop Reaction and Extract Products:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).
-
Add an internal standard for quantitative analysis.
-
Vortex vigorously for 1 minute to extract the products.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for analysis.
-
-
Product Analysis:
-
Analyze the sample by GC-MS or HPLC to identify and quantify the cleavage products (e.g., grasshopper ketone).
-
Compare the retention times and mass spectra (for GC-MS) or retention times and UV-Vis spectra (for HPLC) with authentic standards.
-
-
Calculate Enzyme Activity:
-
Calculate the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).
-
Protocol 4: Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of β-damascenone in a sample matrix (e.g., wine or a reaction mixture).
Materials:
-
Sample containing β-damascenone
-
Internal standard (e.g., d3-β-damascenone or a compound with similar chemical properties)
-
Extraction solvent (e.g., dichloromethane or a solid-phase microextraction (SPME) fiber)
-
Anhydrous sodium sulfate
-
GC-MS system
-
β-damascenone standard
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the liquid sample (e.g., 10 mL of wine), add a known amount of the internal standard.
-
Add an equal volume of dichloromethane and shake vigorously for 2 minutes.
-
Allow the phases to separate and collect the lower organic phase.
-
Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
Sample Preparation (SPME):
-
Place a known volume of the liquid sample in a headspace vial.
-
Add a known amount of the internal standard.
-
Expose the SPME fiber to the headspace of the sample for a defined time and temperature to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Inject the concentrated extract (for liquid-liquid extraction) or desorb the SPME fiber in the GC inlet.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for β-damascenone (e.g., m/z 69, 91, 121, 190) and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of β-damascenone and the internal standard at different concentrations.
-
Calculate the ratio of the peak area of β-damascenone to the peak area of the internal standard in both the samples and the standards.
-
Determine the concentration of β-damascenone in the sample using the calibration curve.
-
Visualizations
The following diagrams illustrate the damascenone biosynthesis pathway and a typical experimental workflow for its study.
Caption: The biosynthetic pathway of β-damascenone from violaxanthin.
Caption: A generalized experimental workflow for studying damascenone biosynthesis.
Conclusion
The elucidation of the damascenone biosynthesis pathway has revealed a complex interplay of enzymatic and chemical reactions, starting from common plant carotenoids. Understanding this pathway is crucial for modulating the aroma profiles of various agricultural products and for exploring the potential applications of β-damascenone in other industries. This technical guide has provided a detailed overview of the biosynthetic steps, a compilation of relevant quantitative data, and comprehensive experimental protocols to aid researchers in this field. Further research is needed to fully characterize the kinetics and regulation of all the enzymes involved and to explore the full range of factors that influence the final yield of β-damascenone in different biological systems.
References
- 1. The genes and enzymes of the carotenoid metabolic pathway in Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
